1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-18-11-5-3-2-4-9(11)6-12(17)16-7-10(8-16)13(14)15/h2-5,10,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTUOBNBMUYOIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CC(C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halogenated amine.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the methoxyphenyl group.
Formation of the Ethanone Moiety:
Industrial Production Methods
Industrial production of 1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The difluoromethyl and methoxyphenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one involves interactions with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The azetidine ring may contribute to the compound’s stability and reactivity, while the methoxyphenyl group can participate in aromatic interactions with biological targets.
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
Key Observations:
- Metabolic Stability : Difluoromethyl in the target compound likely improves resistance to CYP450-mediated oxidation compared to fluoromethyl .
- Solubility : The 2-methoxyphenyl group may enhance aqueous solubility relative to naphthyl analogs.
- Receptor Binding : Azetidine’s rigidity could favor selective interactions vs. indole or sulfonyl-containing analogs .
Biological Activity
1-[3-(Difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one is a compound that belongs to the azetidinone class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following key structural features:
- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.
- Difluoromethyl group : Enhances binding affinity and selectivity towards biological targets.
- Methoxyphenyl group : Influences the compound's overall molecular conformation.
The molecular formula is , with a molecular weight of approximately 233.23 g/mol .
The mechanism of action for 1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one involves:
- Enzyme inhibition : The compound may interact with specific enzymes, modulating their activity.
- Receptor modulation : It could influence receptor activity, impacting various signaling pathways.
- Cellular signaling interference : The compound might disrupt cellular signaling processes, leading to altered cell function .
Antimicrobial Activity
Azetidinone derivatives have been extensively studied for their antimicrobial properties. Compounds similar to 1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one have shown:
- Antibacterial effects : Effective against various bacterial strains, including resistant strains.
- Antiviral properties : Some azetidinones exhibit activity against RNA and DNA viruses, potentially including coronaviruses .
Anticancer Activity
Research indicates that azetidinone compounds can inhibit cancer cell proliferation:
- In vitro studies : Compounds with similar structures have demonstrated significant antiproliferative effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), with IC50 values in the nanomolar range .
- Mechanisms of action : Induction of apoptosis and cell cycle arrest are common mechanisms observed in studies involving azetidinone derivatives.
Anti-inflammatory and Other Activities
In addition to antimicrobial and anticancer properties, azetidinone derivatives are noted for:
- Anti-inflammatory effects : Compounds in this class have been shown to reduce inflammation in various preclinical models.
- Nootropic effects : Some derivatives exhibit potential cognitive-enhancing properties, indicating a broader therapeutic scope .
Study 1: Antiviral Activity
A study evaluated the antiviral efficacy of an azetidinone derivative against human coronavirus (229E). The compound exhibited an EC50 of 45 µM, which was significantly lower than that of standard antiviral drugs like ribavirin (EC50 = 112 µM). This suggests a promising avenue for further exploration in antiviral therapies .
Study 2: Anticancer Potential
In a study on breast cancer cell lines, compounds structurally related to 1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one demonstrated potent antiproliferative activity. For instance, one derivative showed an IC50 value of approximately 10 nM against MCF-7 cells. Mechanistic studies indicated that these compounds could induce apoptosis via caspase activation pathways .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
